

An In-Depth Technical Guide to 2-Methoxybenzothiazole: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Methoxybenzothiazole

Cat. No.: B1594573

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold and 2-Methoxy Substitution

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents. The reactivity of the C2 position on the thiazole ring makes it a prime target for chemical modification, allowing for the generation of diverse molecular architectures with tailored functions.

This technical guide focuses on a specific, yet important, derivative: **2-Methoxybenzothiazole**. The introduction of a methoxy group at the C2 position significantly influences the molecule's physicochemical properties and reactivity. This substitution transforms the typically nucleophilic C2 carbon of a 2-unsubstituted benzothiazole into an electrophilic center, making it susceptible to nucleophilic attack. Understanding the synthesis, structure, and chemical behavior of **2-Methoxybenzothiazole** is crucial for its effective utilization as a versatile synthetic intermediate in the development of novel pharmaceuticals and functional materials.

Section 1: Molecular Structure and Physicochemical Properties

2-Methoxybenzothiazole is a solid at room temperature, characterized by the following key identifiers and properties:

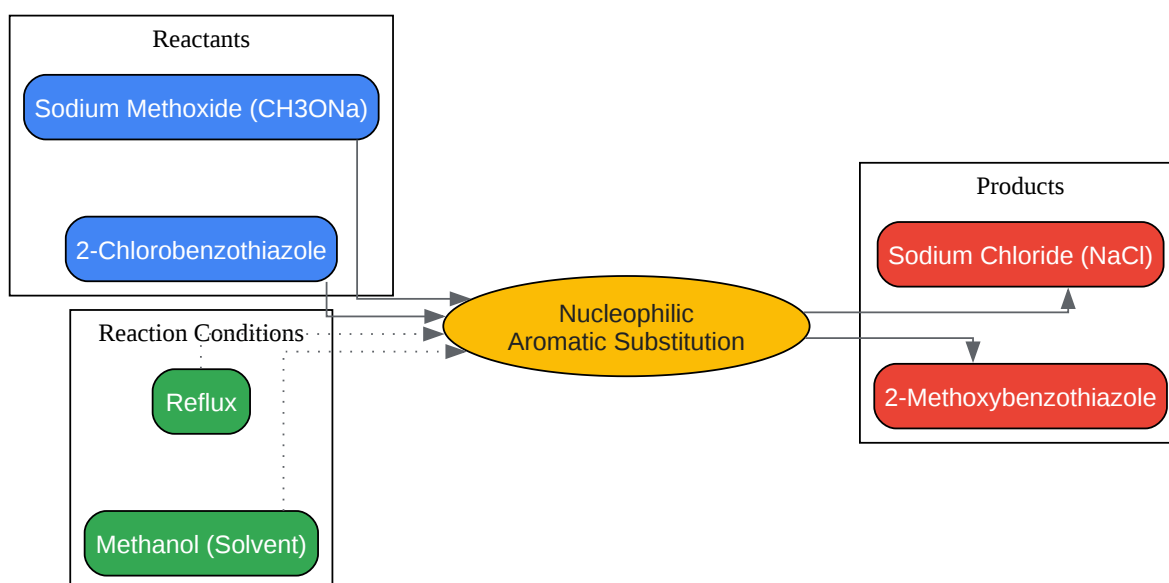
Property	Value	Source
Molecular Formula	C ₈ H ₇ NOS	--INVALID-LINK--
Molecular Weight	165.21 g/mol	--INVALID-LINK--
CAS Number	63321-86-8	--INVALID-LINK--
Appearance	White solid / Powder	--INVALID-LINK--, --INVALID-LINK--
Melting Point	34-38 °C	--INVALID-LINK--
Boiling Point	248.7 °C at 760 mmHg	--INVALID-LINK--
Solubility	Data not widely available, expected to be soluble in common organic solvents.	
SMILES	<chem>COC1=NC2=CC=CC=C2S1</chem>	--INVALID-LINK--
InChI Key	OJKLTHIQRARJCE-UHFFFAOYSA-N	--INVALID-LINK--

Section 2: Synthesis of 2-Methoxybenzothiazole

A common and efficient method for the synthesis of 2-alkoxybenzothiazoles involves the nucleophilic aromatic substitution (S_NAr) of a suitable leaving group at the 2-position of the benzothiazole ring. The most prevalent precursor for this transformation is 2-chlorobenzothiazole.

Causality Behind the Synthetic Strategy:

The benzothiazole ring system, particularly with the electron-withdrawing imine nitrogen, activates the C2 position towards nucleophilic attack. A chlorine atom at this position serves as an excellent leaving group, facilitating displacement by a nucleophile like the methoxide ion. The reaction is typically carried out in the presence of a base (if starting from methanol) or by using a pre-formed sodium methoxide salt.



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Caption: Synthetic workflow for **2-Methoxybenzothiazole**.

Detailed Experimental Protocol: Synthesis from 2-Chlorobenzothiazole

This protocol is a representative procedure based on established methods for nucleophilic substitution on 2-chlorobenzothiazoles.

Materials:

- 2-Chlorobenzothiazole
- Sodium methoxide (solid or a solution in methanol)
- Anhydrous methanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobenzothiazole (1 equivalent) in anhydrous methanol.
- Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.1 to 1.5 equivalents) portion-wise. The addition may be exothermic.
- Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
 - Separate the organic layer, and wash it with brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter the drying agent and concentrate the organic solution in vacuo.
 - Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure **2-Methoxybenzothiazole**.

Self-Validation: The purity of the final product should be confirmed by TLC, and its identity verified by spectroscopic methods (NMR, IR, and MS) as detailed in the following section.

Section 3: Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of **2-Methoxybenzothiazole**. While a comprehensive, publicly available dataset from a single peer-reviewed source is elusive, the following represents expected spectral characteristics based on the structure and data from closely related analogues.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiazole ring and the methyl protons of the methoxy group.

- Aromatic Protons (δ 7.0-8.0 ppm): The four protons on the benzene ring will appear as a complex multiplet system. Based on data for similar structures like 2-(2-Methoxyphenyl)benzothiazole, one might expect two multiplets in the regions of δ 7.3-7.5 ppm and δ 7.8-8.1 ppm.
- Methoxy Protons (δ ~4.0 ppm): The three protons of the methoxy group are expected to appear as a sharp singlet. For instance, the methoxy protons in 2-(2-Methoxyphenyl)benzothiazole appear at δ 4.05 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Expected chemical shifts include:

- Aromatic Carbons (δ 110-155 ppm): Signals for the six carbons of the benzene ring and the two carbons of the thiazole ring fused to it.
- C2 Carbon (δ >160 ppm): The carbon atom at the 2-position, attached to both nitrogen and the methoxy oxygen, is expected to be significantly downfield.
- Methoxy Carbon (δ ~55-60 ppm): The carbon of the methyl group in the methoxy substituent.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- C-H stretching (aromatic): ~3050-3100 cm^{-1}
- C-H stretching (aliphatic, $-\text{OCH}_3$): ~2850-2960 cm^{-1}
- C=N stretching: ~1600-1650 cm^{-1}
- C=C stretching (aromatic): ~1450-1600 cm^{-1}
- C-O stretching (aryl ether): ~1200-1275 cm^{-1} (asymmetric) and ~1000-1075 cm^{-1} (symmetric)

Mass Spectrometry (MS)

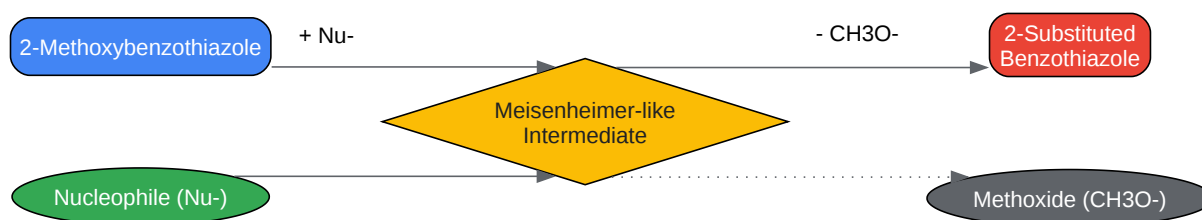
Mass spectrometry will confirm the molecular weight of the compound.

- Molecular Ion (M^+): A prominent peak at $m/z = 165$, corresponding to the molecular weight of **2-Methoxybenzothiazole**.
- Fragmentation Pattern: Expect fragmentation patterns involving the loss of the methoxy group or other characteristic cleavages of the benzothiazole ring.

Section 4: Chemical Reactivity and Applications

Reactivity Profile

As mentioned, the C2 position of **2-Methoxybenzothiazole** is electrophilic. This makes it a valuable substrate for further nucleophilic substitution reactions, where the methoxy group can be displaced by other nucleophiles, often under more forcing conditions than the displacement of a chloro group. This reactivity allows for the introduction of a variety of functional groups at the 2-position, making it a versatile intermediate in multi-step syntheses.



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Caption: Nucleophilic substitution at the C2 position.

Applications in Drug Discovery and Materials Science

While specific, large-scale applications of **2-Methoxybenzothiazole** itself are not widely documented, its role as a synthetic precursor is significant. The broader class of 2-alkoxybenzothiazoles and other 2-substituted derivatives are of great interest in several fields:

- **Medicinal Chemistry:** The benzothiazole scaffold is a key component in compounds with a wide range of biological activities. The ability to introduce various substituents at the 2-position via intermediates like **2-Methoxybenzothiazole** is a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs targeting cancer, infectious diseases, and neurological disorders.
- **Materials Science:** Benzothiazole derivatives are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The electronic properties of the benzothiazole ring can be fine-tuned by substitution, and **2-Methoxybenzothiazole** can serve as a starting point for the synthesis of such tailored molecules.

Conclusion

2-Methoxybenzothiazole is a valuable heterocyclic compound whose structure and reactivity make it an important intermediate in synthetic chemistry. Its preparation via nucleophilic substitution on 2-chlorobenzothiazole is a straightforward and efficient process. A thorough understanding of its physicochemical properties and spectroscopic characteristics is paramount for its use in the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this versatile benzothiazole derivative.

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